Cas no 293737-83-4 (2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine)
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-DICHLORO-PHENYL)-BENZOOXAZOL-5-YLAMINE
- 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
- BB_SC-0547
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- MDL: MFCD00579119
- Inchi: InChI=1S/C13H8Cl2N2O/c14-7-1-3-9(10(15)5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
- InChI Key: NWZLOHPLOVAJOM-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1Cl)Cl)C2=NC3=C(C=CC(=C3)N)O2
Computed Properties
- Exact Mass: 278.00100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 52.05000
- LogP: 4.96500
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D484473-50mg |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D484473-100mg |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D484473-500mg |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | 500mg |
$ 295.00 | 2022-06-05 | ||
| abcr | AB375216-500 mg |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | 500MG |
€195.40 | 2023-02-20 | ||
| abcr | AB375216-1 g |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | 1 g |
€239.00 | 2023-07-19 | ||
| Chemenu | CM516257-1g |
2-(2,4-Dichlorophenyl)benzo[d]oxazol-5-amine |
293737-83-4 | 95% | 1g |
$*** | 2023-03-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1732579-1g |
2-(2,4-Dichlorophenyl)benzo[d]oxazol-5-amine |
293737-83-4 | 98% | 1g |
¥1646.00 | 2024-08-03 | |
| A2B Chem LLC | AF29889-500mg |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | >95% | 500mg |
$412.00 | 2024-04-20 | |
| A2B Chem LLC | AF29889-1g |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine |
293737-83-4 | >95% | 1g |
$439.00 | 2024-04-20 | |
| 1PlusChem | 1P00BDHD-50mg |
2-(2,4-DICHLORO-PHENYL)-BENZOOXAZOL-5-YLAMINE |
293737-83-4 | 95% | 50mg |
$111.00 | 2024-05-06 |
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Suppliers
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine
Professional Introduction to 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-83-4)
2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine, identified by the Chemical Abstracts Service Number (CAS No.) 293737-83-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural features and potential biological activities, making it a subject of extensive study in drug discovery and development. The compound’s molecular framework, featuring a benzoxazole core substituted with chlorophenyl and amino groups, positions it as a promising candidate for further exploration in therapeutic applications.
The benzoxazole moiety is a well-documented pharmacophore in medicinal chemistry, known for its role in various bioactive molecules. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for designing novel drugs. In particular, the presence of chlorine atoms at the 2 and 4 positions of the phenyl ring enhances the electron-withdrawing effect, which can modulate the reactivity and binding affinity of the molecule. This structural feature is often exploited to improve metabolic stability and binding interactions with biological targets.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine and biological systems. Studies have indicated that this compound may exhibit inhibitory properties against certain enzymes implicated in inflammatory pathways. The benzoxazol-5-amine moiety, in particular, has been shown to engage with specific amino acid residues in target proteins, potentially leading to therapeutic effects. These findings align with the broader trend in pharmaceutical research toward identifying small molecules that can modulate complex biological processes.
One of the most intriguing aspects of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is its potential role as an intermediate in synthesizing more complex pharmacological agents. The reactivity of the chlorophenyl group allows for further functionalization through cross-coupling reactions, enabling chemists to tailor the molecule’s properties for specific applications. This flexibility makes it a valuable building block in the synthesis of novel therapeutic compounds.
The compound’s chemical properties also make it suitable for use in various spectroscopic and analytical techniques. Its absorption characteristics in UV-Vis spectroscopy and its behavior in NMR studies provide valuable insights into its molecular structure and dynamics. These analytical data are crucial for understanding how the molecule interacts with biological systems and for optimizing its pharmacological properties.
In light of recent research, 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine has been investigated for its potential applications in addressing neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by interacting with receptors involved in neurotransmitter signaling. The ability of the benzoxazole core to cross the blood-brain barrier further enhances its appeal as a candidate for treating central nervous system (CNS) disorders.
The synthesis of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the benzoxazole core structure efficiently.
The safety profile of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine is another critical consideration in its development as a pharmaceutical agent. While preliminary studies suggest that it may have desirable biological activities, comprehensive toxicological assessments are necessary to evaluate its potential side effects. These studies will provide essential data for determining safe dosage levels and identifying any long-term risks associated with its use.
Future research directions may focus on exploring analogs of 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine to enhance its therapeutic potential further. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the molecule’s properties to improve its efficacy and selectivity. The integration of machine learning algorithms into drug discovery processes may also accelerate the identification of novel derivatives with enhanced pharmacological profiles.
In conclusion, 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine (CAS No. 293737-83-4) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in addressing various health challenges.
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